3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1356483-70-9
Cat. No.: VC11710985
Molecular Formula: C12H17BFNO2
Molecular Weight: 237.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356483-70-9 |
|---|---|
| Molecular Formula | C12H17BFNO2 |
| Molecular Weight | 237.08 g/mol |
| IUPAC Name | 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H17BFNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
| Standard InChI Key | PILYRFHMMPSECJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reflects its structural features:
-
A pyridine ring substituted at the 3-position with fluorine, the 4-position with a methyl group, and the 5-position with a pinacol boronate ester.
-
The boronate ester group consists of a boron atom bonded to two oxygen atoms and two methyl-substituted carbon atoms, forming a stable dioxaborolane ring .
The molecular formula is C₁₂H₁₇BFNO₂, with a molecular weight of 237.08 g/mol.
Physical Properties
Key physicochemical data include:
The compound’s stability under refrigeration and inert conditions makes it suitable for long-term storage in laboratory settings .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves:
-
Borylation of Halopyridines: A halogenated pyridine precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
-
Functional Group Introduction: Fluorine and methyl groups are introduced via electrophilic substitution or directed ortho-metalation strategies prior to borylation .
Example Reaction:
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹¹B NMR shows a peak near 30 ppm, characteristic of boronate esters. ¹H NMR confirms substituent positions via coupling patterns.
-
Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 238.09).
-
X-ray Crystallography: Limited data exist, but analogous structures exhibit planar boronate rings orthogonal to the pyridine plane .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronic ester partner in palladium-catalyzed couplings to form biaryl linkages:
-
Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antiviral agents.
-
Materials Science: Constructs conjugated polymers for organic electronics.
Limitations and Optimization
-
Steric Hindrance: The methyl group at the 4-position may reduce reaction rates with bulky substrates.
-
Protodeboronation: Acidic or aqueous conditions can degrade the boronate group, necessitating anhydrous reaction setups .
| Hazard Statement | Precautionary Measures | Source |
|---|---|---|
| H315: Skin irritation | Wear gloves and protective clothing | |
| H319: Eye irritation | Use eye protection | |
| H335: Respiratory irritation | Use in ventilated areas |
Comparative Analysis with Related Boronate Esters
| Compound | CAS | Molecular Formula | Key Differences |
|---|---|---|---|
| 2-Fluoro-5-(dioxaborolan-2-yl)pyridine | 444120-95-0 | C₁₁H₁₅BFNO₂ | No methyl group; different substitution pattern |
| 3-Fluoro-4-(dioxaborolan-2-yl)pyridine | 458532-88-2 | C₁₁H₁₅BFNO₂ | Methyl group absent |
The methyl group in the target compound enhances steric bulk, potentially improving selectivity in certain coupling reactions compared to analogs.
Future Perspectives and Research Directions
-
Catalyst Development: Designing palladium ligands to mitigate steric effects in couplings.
-
Biological Screening: Exploring antimicrobial or anticancer activity of derived compounds.
-
Green Chemistry: Developing solvent-free or aqueous reaction conditions to minimize waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume